molecular formula C17H15ClO4 B12584956 Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester CAS No. 585523-01-9

Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester

Cat. No.: B12584956
CAS No.: 585523-01-9
M. Wt: 318.7 g/mol
InChI Key: TXMBRJCJJHVJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester is a chemical compound that belongs to the class of phenoxy acetic acid derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial chemistry. The compound’s structure consists of an acetic acid moiety linked to a 4-methylphenoxy group and a 2-(4-chlorophenyl)-2-oxoethyl ester group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester typically involves the esterification of acetic acid derivatives with appropriate phenoxy and chlorophenyl compounds. One common method involves the reaction of 4-methylphenoxy acetic acid with 2-(4-chlorophenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenoxy or chlorophenyl derivatives .

Scientific Research Applications

Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on bacterial cell walls or interfere with inflammatory pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

585523-01-9

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C17H15ClO4/c1-12-2-8-15(9-3-12)21-11-17(20)22-10-16(19)13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3

InChI Key

TXMBRJCJJHVJFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.